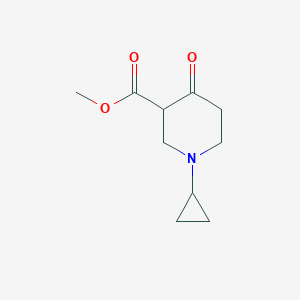

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

Description

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUYUIVHPZAXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908095-31-8 | |

| Record name | methyl 1-cyclopropyl-4-oxo-3-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate typically involves the reaction of cyclopropylamine with methyl 4-oxopiperidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. Its piperidine ring structure is commonly found in many bioactive compounds, making it a valuable intermediate in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on the piperidine scaffold. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumors. The use of three-dimensional structures has been emphasized to enhance interaction with protein binding sites, leading to improved biological activity .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Hypopharyngeal | < 10 | |

| Compound 2 | Breast Cancer | < 5 | |

| Compound 3 | Murine Melanoma | < 15 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy, particularly against Gram-positive bacteria and Mycobacterium tuberculosis (MTB). In vitro studies have shown that derivatives exhibit considerable activity against resistant strains, suggesting a promising avenue for developing new antibiotics.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from this compound. Research indicates that modifications to the piperidine ring can significantly alter biological activity and pharmacokinetic properties.

Optimization Strategies

Researchers have explored various structural modifications to improve lipophilicity and potency against specific targets. For example, introducing different substituents on the piperidine ring has resulted in enhanced activity against resistant bacterial strains and improved anticancer effects .

Table 3: SAR Insights from Recent Studies

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: This compound has a benzyl group instead of a cyclopropyl group, leading to different chemical properties and applications.

Methyl 4-oxopiperidine-3-carboxylate hydrochloride: This compound lacks the cyclopropyl group and is often used in different contexts compared to this compound.

Biological Activity

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The compound is characterized by a piperidine ring with a cyclopropyl group and a carboxylate ester, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may function as an inhibitor or modulator of certain enzymes, impacting various biochemical processes within cells. The exact molecular targets remain under investigation, but initial studies suggest potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The Minimum Inhibitory Concentrations (MICs) for these bacteria range from less than 0.008 to 4 µg/mL, indicating strong potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-susceptible S. aureus | <0.008 - 4 |

| Methicillin-resistant S. aureus | <0.008 - 4 |

| Streptococcus pneumoniae | <0.008 - 4 |

Anticancer Activity

The compound's potential as an anticancer agent is also under exploration. Preliminary findings suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function, although specific pathways are yet to be fully elucidated .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains, revealing significant inhibition rates comparable to established antibiotics . This suggests its potential as a therapeutic agent in treating resistant infections.

- In Vitro Cancer Studies : Another investigation focused on the compound's effects on cancer cell lines, demonstrating that it could inhibit cell proliferation significantly at low concentrations (IC50 values in the nanomolar range) . These findings support further research into its mechanism as a potential cancer therapy.

Research Findings

Research continues to uncover the biological activities of this compound:

- Synthesis and Evaluation : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological evaluation.

- Enzyme Interaction Studies : Ongoing studies are examining how this compound interacts with specific enzymes involved in cellular metabolism, which may reveal new therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.